Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate
Overview
Description
“Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol. The mixture is heated under reflux for 2 hours and concentrated under reduced pressure. The residue is taken up in dichloromethane/water. The organic phase is separated off and the aqueous solution is extracted a further five times using dichloromethane. The combined organic extracts are dried over sodium sulfate and the solvent is distilled off under reduced pressure .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H10N2O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol .Scientific Research Applications
Crystal Structure and Molecular Analysis
The compound Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate and its derivatives have been extensively studied for their crystal and molecular structures. For instance, a study on the crystal and molecular structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was conducted. This compound was obtained as a side product during the synthesis of an antitubercular agent, showcasing its relevance in the field of molecular synthesis and structural analysis (Richter et al., 2023).
Hydrogen Bonding and Molecular Interaction Studies
This compound derivatives have been used to understand hydrogen bonding and molecular interactions. A study on molecules like 2-amino-4-methoxy-6-methylpyrimidine revealed how they are linked by N-H...N hydrogen bonds, forming chains and sheets through aromatic pi-pi-stacking interactions (Glidewell et al., 2003).
Synthetic Antibacterials and Chemical Transformations
This compound derivatives have been explored for their potential in creating synthetic antibacterials. For example, the condensation of 4-substituted 6-amino-2-methylpyrimidines with certain reactants led to the formation of 4-substituted 2-methyl-5-hydroxypyrido pyrimidine-6-carboxylates, which were used as starting materials for various transformation reactions (Nishigaki et al., 1970).
Synthetic Routes and Process Improvements
An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate was undertaken, highlighting process improvements and potential applications in various chemical syntheses (Horikawa et al., 2001).
N-Oxides and Carbonitrile Derivatives
Studies on 4-alkoxy-6-methylpyrimidines N-oxides and their derivatives showcased the preparation of N-monoxides and their conversion to corresponding carbonitrile derivatives. This research provides insights into chemical reactions and transformations involving this compound derivatives (Yamanaka, 1958).
Properties
IUPAC Name |
methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMLAKXZCYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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